molecular formula C23H17N3O3S B2764273 N-(1,3-benzodioxol-5-yl)-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide CAS No. 710287-24-4

N-(1,3-benzodioxol-5-yl)-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide

Cat. No.: B2764273
CAS No.: 710287-24-4
M. Wt: 415.47
InChI Key: YPCKADMIDJEVRT-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide: is a complex organic compound that features a benzodioxole ring, a phenylquinoxaline moiety, and a sulfanylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,3-benzodioxole, 3-phenylquinoxaline, and acetamide derivatives.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Catalyst Optimization: Using more efficient catalysts to speed up the reactions.

    Solvent Selection: Choosing solvents that enhance the solubility of intermediates and products.

    Reaction Conditions: Fine-tuning temperature, pressure, and reaction time to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoxaline ring, potentially leading to dihydroquinoxaline derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

    Sulfoxides and Sulfones: From oxidation of the sulfanyl group.

    Dihydroquinoxalines: From reduction of the quinoxaline ring.

    Functionalized Aromatics: From substitution reactions on the benzodioxole and quinoxaline rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, aiding in various organic transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Fluorescent Probes: Due to its aromatic structure, it can be used in the design of fluorescent probes for biological imaging.

Medicine

    Drug Development:

    Diagnostic Agents: Its structural features may allow it to be used in diagnostic imaging.

Industry

    Polymer Additives: The compound can be incorporated into polymers to enhance their properties.

    Sensors: Used in the development of chemical sensors due to its reactive functional groups.

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-yl)-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide exerts its effects depends on its application:

    Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Fluorescent Probes: The compound can interact with specific biomolecules, leading to changes in its fluorescence properties, which can be detected and measured.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-yl)-2-(2-phenylquinoxalin-3-yl)sulfanylacetamide: Similar structure but with different positioning of the phenyl group on the quinoxaline ring.

    N-(1,3-benzodioxol-5-yl)-2-(3-methylquinoxalin-2-yl)sulfanylacetamide: Contains a methyl group instead of a phenyl group on the quinoxaline ring.

Uniqueness

    Structural Complexity: The combination of benzodioxole and phenylquinoxaline moieties linked by a sulfanylacetamide group is unique, providing distinct chemical and physical properties.

    Reactivity: The presence of multiple reactive sites allows for diverse chemical modifications, making it versatile for various applications.

This compound’s unique structure and reactivity make it a valuable subject of study in multiple scientific fields, from chemistry and biology to medicine and industry.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O3S/c27-21(24-16-10-11-19-20(12-16)29-14-28-19)13-30-23-22(15-6-2-1-3-7-15)25-17-8-4-5-9-18(17)26-23/h1-12H,13-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCKADMIDJEVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4N=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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